molecular formula C21H27N3O B5139549 2-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)acetamide

2-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B5139549
M. Wt: 337.5 g/mol
InChI Key: FCPMAGOJBRBSSW-UHFFFAOYSA-N
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Description

2-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a dimethylphenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)acetamide typically involves the following steps:

    Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine in the presence of a base such as sodium hydroxide to form 4-benzylpiperazine.

    Acylation Reaction: The 4-benzylpiperazine is then acylated with 2,5-dimethylphenylacetyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating neurotransmitter activity. The dimethylphenylacetamide group may enhance the compound’s binding affinity and selectivity for these receptors.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: Shares the benzylpiperazine moiety but lacks the acetamide group.

    2-(4-Benzylpiperazin-1-yl)acetamide: Similar structure but without the dimethylphenyl group.

    N-(2,5-Dimethylphenyl)acetamide: Contains the dimethylphenylacetamide group but lacks the benzylpiperazine moiety.

Uniqueness

2-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)acetamide is unique due to the combination of the benzylpiperazine and dimethylphenylacetamide groups, which may confer distinct pharmacological properties and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-17-8-9-18(2)20(14-17)22-21(25)16-24-12-10-23(11-13-24)15-19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPMAGOJBRBSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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